molecular formula C17H19N3O2S B7544974 Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate

Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate

Cat. No. B7544974
M. Wt: 329.4 g/mol
InChI Key: ASWPVMOPPIYJFJ-UHFFFAOYSA-N
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Description

Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a pyridazine derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and inflammation. The compound has been found to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell proliferation and survival. The compound has also been found to inhibit the activity of NF-κB, which is involved in inflammation.
Biochemical and physiological effects:
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate has been found to have various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The compound has also been found to inhibit the expression of various anti-apoptotic proteins, including Bcl-2 and Bcl-xl. In addition, the compound has been found to inhibit the expression of various inflammatory cytokines, including TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate has several advantages and limitations for lab experiments. The compound has shown promising results in vitro as an anticancer and anti-inflammatory agent. However, the compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. In addition, the compound has low solubility in water, which may limit its use in certain experiments.

Future Directions

Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate has several potential future directions for research. The compound can be further studied for its potential applications in the treatment of cancer and inflammation. The compound can also be modified to improve its solubility and pharmacokinetics. In addition, the compound can be studied in vivo to determine its toxicity and efficacy in animal models. Finally, the compound can be used as a lead compound for the development of new anticancer and anti-inflammatory agents.
Conclusion:
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate is a promising compound that has potential applications in the field of medicinal chemistry. The compound has shown promising results as an anticancer and anti-inflammatory agent. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications. The compound has several advantages and limitations for lab experiments, and its future directions include further studies in vivo and the development of new anticancer and anti-inflammatory agents.

Synthesis Methods

Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate has been synthesized using various methods. One of the most commonly used methods is the reaction of 4-cyclopentylsulfanyl aniline with 2,3-dichloropyridazine in the presence of a base, followed by the reaction with methyl chloroformate. The yield of the compound obtained through this method is around 60%.

Scientific Research Applications

Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate has been studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also shown potential as an anti-inflammatory agent.

properties

IUPAC Name

methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-22-17(21)15-10-11-16(20-19-15)18-12-6-8-14(9-7-12)23-13-4-2-3-5-13/h6-11,13H,2-5H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWPVMOPPIYJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)NC2=CC=C(C=C2)SC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate

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